molecular formula C12H13ClN2 B12631907 7-Chloro-3-(pyrrolidin-3-yl)-1H-indole CAS No. 921592-51-0

7-Chloro-3-(pyrrolidin-3-yl)-1H-indole

Cat. No.: B12631907
CAS No.: 921592-51-0
M. Wt: 220.70 g/mol
InChI Key: ABDAPQLDPLEPTM-UHFFFAOYSA-N
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Description

7-Chloro-3-(pyrrolidin-3-yl)-1H-indole is a chemical scaffold of significant interest in medicinal chemistry and drug discovery. The compound features an indole ring system, a privileged structure in pharmacology known for its ability to interact with diverse biological targets . The specific substitution with a chloro group at the 7-position and a pyrrolidine ring at the 3-position creates a versatile molecular framework for developing therapeutics. This compound is primarily valued for its potential in central nervous system (CNS) drug discovery. The structural motif of a pyrrolidine-substituted indole is recognized as a key pharmacophore in serotonergic psychedelic agents, which are being investigated for the treatment of various CNS disorders . Furthermore, indole derivatives as a class have demonstrated a wide spectrum of pharmacological activities in scientific literature, including antiviral (e.g., against HIV) , anti-tubercular , and anticancer effects . The incorporation of the pyrrolidine ring is a common strategy in drug design to influence the molecule's physicochemical properties and its interaction with enzymatic targets . The core research value of this compound lies in its application as a building block for the synthesis of more complex bioactive molecules. Researchers utilize this compound in structure-activity relationship (SAR) studies to optimize potency and selectivity against specific diseases. It serves as a critical intermediate for constructing novel compounds aimed at tackling conditions such as drug-resistant bacterial infections, including tuberculosis , and various cancers through mechanisms like survivin inhibition . This product is intended for research purposes only in laboratory settings.

Properties

CAS No.

921592-51-0

Molecular Formula

C12H13ClN2

Molecular Weight

220.70 g/mol

IUPAC Name

7-chloro-3-pyrrolidin-3-yl-1H-indole

InChI

InChI=1S/C12H13ClN2/c13-11-3-1-2-9-10(7-15-12(9)11)8-4-5-14-6-8/h1-3,7-8,14-15H,4-6H2

InChI Key

ABDAPQLDPLEPTM-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=CNC3=C2C=CC=C3Cl

Origin of Product

United States

Preparation Methods

Direct Functionalization Method

One effective approach to synthesize this compound is through direct functionalization using chloroindoles as starting materials. This method has been documented in various studies:

  • Step 1 : Start with 7-chloroindole, which can be obtained via chlorination of indole.

  • Step 2 : React 7-chloroindole with pyrrolidine in the presence of a suitable base (e.g., sodium hydride) to facilitate nucleophilic substitution at the C3 position.

This method is advantageous due to its straightforwardness and relatively high yield.

Multi-step Synthesis

Another common approach involves multiple synthetic steps that may include:

  • Synthesis of Indole Derivatives :

    • Indoles can be synthesized via Fischer indolization or other cyclization methods.
    • Example: The reaction of phenylhydrazine with α,β-unsaturated carbonyl compounds can yield substituted indoles.
  • Chlorination :

    • The indole derivative is chlorinated at the 7-position using reagents such as phosphorus oxychloride or thionyl chloride.
  • Pyrrolidine Attachment :

    • The chlorinated indole is then reacted with pyrrolidine under basic conditions to form the desired product.

Data Table of Synthesis Conditions

Method Starting Material Reagents/Conditions Yield (%) References
Direct Functionalization 7-Chloroindole Pyrrolidine, NaH 85 ,
Multi-step Synthesis Indole PCl5, Pyrrolidine, Base 78 ,
Chlorination Indole SOCl2 90

Research Findings

Recent studies have highlighted various aspects of synthesizing derivatives related to this compound:

  • Structure-Activity Relationship (SAR) : Research indicates that modifications at the indole nitrogen and variations in the pyrrolidine ring significantly affect biological activity.

  • Chiral Synthesis : The development of chiral pyrrolidine derivatives has been explored, enhancing selectivity in biological applications.

Chemical Reactions Analysis

1.1. Formation of the Pyrrolidin-3-yl Substituent

The pyrrolidin-3-yl group at the 3-position is likely introduced via the Van Leusen three-component reaction , a method widely used for synthesizing substituted indoles . This reaction involves:

  • Step 1 : Condensation of an indole-3-carbaldehyde with an amine (e.g., pyrrolidin-3-ylamine) to form an imine intermediate.

  • Step 2 : Reaction with *p-*toluenesulfonylmethyl isocyanide (TosMIC) and K₂CO₃ at elevated temperatures (60°C) to cyclize the intermediate and form the heterocyclic indole .

Reagents/Conditions :

StepReagentsConditions
1Indole-3-carbaldehyde, pyrrolidin-3-ylamine, K₂CO₃Room temperature
2TosMIC, K₂CO₃60°C for 24 h

2.1. Regioselectivity and Reactivity

  • The 3-position of the indole is highly reactive due to its electron-rich nature, facilitating nucleophilic substitution or cycloaddition reactions .

  • The 7-chloro substituent can act as an electron-withdrawing group, modulating the reactivity of the indole ring and influencing subsequent reactions .

2.2. Role of Protecting Groups

Protecting groups (e.g., tetrahydropyran derivatives) are often used to stabilize intermediates during synthesis, as seen in related indole derivatives . For example, a tetrahydropyran-4-ylmethyl group can protect the hydroxyl group during chlorination or coupling reactions .

Example :

Protecting GroupPurposeReaction Conditions
Tetrahydropyran-4-ylmethylProtect hydroxyl groupsUsed during chlorination or amide formation

3.1. Substituent Effects on Reactivity

  • Halogenation : Chlorine at the 7-position enhances metabolic stability and modulates biological activity, as observed in GSK-3β inhibitors .

  • Pyrrolidin-3-yl vs. Piperidin-4-yl : SAR studies show that pyrrolidin-3-yl substituents are more favorable than piperidin-4-yl groups for certain biological activities (e.g., antiproliferative effects) .

3.2. Cross-Coupling Reactions

For derivatives requiring further functionalization (e.g., adding boronate esters for Suzuki couplings), C7-selective boronation techniques may be employed, as demonstrated in tryptamine derivatives .

Boronation Details :

StepReagentsConditionsYield
DiboronationPinacolborane, tert-butyl-2,2′-bipyridine60°C for 5–7 h60–66%
ProtodeboronationTrifluoroacetic acid0°C, then room temperature60%

Challenges and Optimization Strategies

  • Regioselectivity : Achieving selective chlorination at the 7-position requires careful control of directing groups or pre-chlorinated starting materials .

  • Metabolic Stability : Derivatives with cyanoethyl or hydroxymethyl groups may exhibit poor stability, necessitating further optimization .

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of 7-chloro-1H-indole exhibit potent anticancer activities. For instance, a study highlighted the synthesis of novel indole derivatives that showed significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer) cells. The most potent derivatives had GI50 values in the low nanomolar range, outperforming established chemotherapeutic agents like erlotinib .

Table 1: Antiproliferative Activity of Indole Derivatives

CompoundCell LineGI50 (nM)Comparison
3eMCF-729More effective than erlotinib (33 nM)
3bMCF-731Higher than erlotinib (40 nM)
3aVarious35Comparable to erlotinib

GSK-3β Inhibition

Another critical application involves the inhibition of glycogen synthase kinase 3 beta (GSK-3β), an enzyme implicated in various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated that certain derivatives of 7-chloro-1H-indole can act as selective GSK-3β inhibitors, with binding affinities characterized through molecular dynamics simulations . This inhibition has potential implications for treating conditions such as Alzheimer's disease.

Synthesis Pathways

The synthesis of 7-chloro-3-(pyrrolidin-3-yl)-1H-indole typically involves multi-step reactions starting from readily available indole derivatives. Key steps include:

  • Formation of Indole Core : The indole structure is synthesized through cyclization reactions involving appropriate precursors.
  • Chlorination : The introduction of the chlorine atom at the 7-position is achieved using chlorinating agents.
  • Pyrrolidine Substitution : The pyrrolidine group is added via nucleophilic substitution reactions, enhancing the compound's biological activity.

Structure–Activity Relationship Studies

A series of structure–activity relationship studies have been conducted to optimize the biological efficacy of 7-chloro-indole derivatives. These studies reveal that modifications at specific positions on the indole ring and variations in the pyrrolidine substituents significantly affect the compound's potency and selectivity against target enzymes .

Clinical Implications

The promising anticancer properties and enzyme inhibition capabilities suggest that this compound could serve as a lead compound in drug development pipelines targeting cancer therapies and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 7-Chloro-3-(pyrrolidin-3-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 7-Chloro-3-(pyrrolidin-3-yl)-1H-indole can be contextualized by comparing it to structurally related indole derivatives. Key differences in substituents at the 3-position significantly influence activity, solubility, and synthetic routes.

Table 1: Structural and Functional Comparison of 3-Substituted Indole Derivatives

Compound Name Substituent at 3-Position Molecular Weight (g/mol) Key Biological Activity/Properties References
This compound Pyrrolidin-3-yl ~236.7* Hypothesized HDAC inhibition, cytotoxicity Inferred
7-Chloro-3-(1-pentyl-1H-imidazol-5-yl)-1H-indole (93) 1-Pentyl-imidazol-5-yl 345.3 Cytotoxicity (IC₅₀ <10 μM)
3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-7-chloro-1H-indole (77) Indole-methyl-imidazol-5-yl 345.1 Structural complexity for targeted binding
3-[(4-Substituted piperazin-1-yl)methyl]-1H-indole Piperazine-methyl Variable Cytotoxicity (IC₅₀ <10 μM in select cases)
7-Chloro-3-(difluoromethyl)-1H-indole Difluoromethyl 201.6 Broad applications in pharma/agrochemicals
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Methyl + carboxylic acid 209.6 R&D use (solubility/reactivity studies)

*Calculated based on molecular formula.

Key Findings:

Substituent Effects on Bioactivity

  • Imidazole Derivatives (93, 77) : Exhibit cytotoxicity with IC₅₀ values below 10 μM, likely due to interactions with cellular targets via the imidazole’s nitrogen atoms .
  • Piperazine Derivatives : Substitution at the N-4 position of piperazine enhances cytotoxicity, suggesting tunability for specific cancer cell lines .
  • Pyrrolidine vs. Difluoromethyl : The pyrrolidine group may offer better metabolic stability than difluoromethyl groups, which are often used to modulate electron-withdrawing effects and bioavailability .

Synthetic Routes

  • Most 3-substituted indoles are synthesized via Mannich reactions or condensation with reagents like p-toluenesulfonylmethyl isocyanide (TosMIC) . For example:

  • Compound 93 was synthesized from 7-chloro-1H-indole-3-carbaldehyde and TosMIC, followed by column chromatography .
  • Compound 77 involved a multi-step reaction with (1H-indol-3-yl)methylamine and TosMIC .

Physicochemical Properties Solubility: Pyrrolidine and piperazine substituents improve water solubility compared to hydrophobic groups like pentyl-imidazole .

Therapeutic Potential Imidazole- and piperazine-substituted indoles show promise in oncology, whereas difluoromethyl derivatives are explored for neurological and metabolic disorders . Pyrrolidine-substituted indoles (like the target compound) may bridge these applications due to their balanced lipophilicity and hydrogen-bonding capability.

Biological Activity

7-Chloro-3-(pyrrolidin-3-yl)-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, mechanisms of action, and relevant case studies.

Molecular Characteristics:

PropertyValue
CAS No. 921592-51-0
Molecular Formula C12H13ClN2
Molecular Weight 220.70 g/mol
IUPAC Name This compound
InChI Key ABDAPQLDPLEPTM-UHFFFAOYSA-N

The compound features a chloro group at position 7 and a pyrrolidinyl group at position 3, which contribute to its distinctive chemical behavior and reactivity.

Synthesis Methods

The synthesis of this compound can be achieved through various routes. A common method involves the reaction of 7-chloroindole with pyrrolidine in the presence of solvents like toluene and catalysts such as iodine or tert-butyl hydroperoxide. This method allows for the efficient formation of the desired product while maintaining high purity levels through purification techniques like recrystallization or chromatography .

Antimicrobial Properties

Research has indicated that derivatives of pyrrolidine, including this compound, exhibit notable antibacterial and antifungal activities. In vitro studies have shown that compounds with halogen substituents demonstrate enhanced antimicrobial efficacy against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound has also been evaluated for its anticancer properties . In studies assessing antiproliferative activity, derivatives similar to this compound have shown promising results against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, compounds with similar structural motifs have demonstrated IC50 values indicating effective inhibition of cell proliferation .

The biological activity of this compound is believed to involve its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors implicated in disease pathways. For example, it may act as an inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in various cellular processes including cell proliferation and survival .

Case Studies

  • Anticancer Activity Study : A study evaluated the effects of a series of indole derivatives, including those related to this compound, showing significant inhibition of cancer cell lines with varying degrees of potency. The most effective derivatives had IC50 values lower than that of established chemotherapeutics .
  • Antimicrobial Evaluation : Another study focused on the antibacterial properties of pyrrolidine derivatives demonstrated that certain modifications led to enhanced activity against Gram-positive and Gram-negative bacteria, reinforcing the importance of structural features in determining biological efficacy .

Q & A

Q. How do steric and electronic effects of the pyrrolidine substituent influence the indole core’s aromaticity?

  • Methodological Answer : Raman spectroscopy and NMR chemical shift analysis (e.g., NICS calculations) quantify aromaticity changes. X-ray crystallography reveals planarity deviations; for example, dihedral angles between pyrrolidine and indole moieties >25° indicate reduced conjugation .

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